N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide
Description
Introduction to N'-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-N-(2-Methoxy-5-methylphenyl)ethanediamide
Chemical Identification and Nomenclature
This compound is a synthetic organic compound with the systematic IUPAC name derived from its ethanediamide backbone and substituents. Key identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 941994-91-8 | |
| Molecular Formula | C22H30N4O3 | |
| Molecular Weight | 398.4986 g/mol | |
| SMILES Notation | COc1ccc(cc1NC(=O)C(=O)NCC(c1ccc(cc1)N(C)C)N(C)C)C |
The compound features an ethanediamide core (NC(=O)C(=O)N) with two distinct substituents:
- A 2-methoxy-5-methylphenyl group attached to one nitrogen.
- A 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl group on the adjacent nitrogen.
The nomenclature follows IUPAC rules, prioritizing the ethanediamide parent structure and specifying substituent positions and branching. The "N'" designation distinguishes between the two amide nitrogens, while "ethyl" and "phenyl" descriptors define alkyl and aromatic attachments.
Historical Context of Ethanediamide Derivatives in Organic Chemistry
Ethanediamides (oxamides) have been studied since the early 20th century for their dual amide functionalities, which enable diverse reactivity. Early work focused on their role as:
- Hydrogen-bonding scaffolds in supramolecular chemistry.
- Thermally stable intermediates in polymer synthesis.
The introduction of dimethylamino and methoxyphenyl groups represents a modern advancement in tailoring ethanediamides for specialized applications. For example, N,N'-dipropylethanediamide (CAS 14040-77-8) demonstrated the impact of alkyl substituents on solubility and crystallization behavior. Similarly, pyrazine-2-carboxamide derivatives highlighted the role of amide groups in modulating biological activity, though this compound’s applications remain non-clinical.
Recent synthetic innovations, such as microwave-assisted aminodehalogenation, have enabled precise functionalization of ethanediamides. These methods facilitated the incorporation of electron-rich groups like dimethylamino and methoxyphenyl, enhancing structural diversity for materials science and catalysis research.
Structural Significance of Dimethylamino and Methoxyphenyl Substituents
Dimethylamino Groups
The compound contains two dimethylamino (-N(CH3)2) groups :
- One attached to the ethyl side chain.
- Another on the para position of the phenyl ring.
These groups confer:
- Basicity : The lone electron pair on nitrogen enables protonation, enhancing solubility in acidic media.
- Electron-donating effects : Resonance donation stabilizes adjacent positive charges, influencing reactivity in electrophilic substitutions.
Methoxyphenyl Group
The 2-methoxy-5-methylphenyl substituent contributes:
- Steric bulk : The ortho-methoxy group creates spatial hindrance, affecting molecular packing.
- Electronic effects : Methoxy’s electron-donating nature (+M effect) activates the aromatic ring toward electrophilic attack, while the methyl group at the para position modulates lipophilicity.
Substituent Synergy
The interplay between these groups is evident in the compound’s 3D conformation (Fig. 1):
This combination of electronic and steric effects positions the compound as a candidate for further study in coordination chemistry and catalyst design.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-15-7-12-20(29-6)18(13-15)24-22(28)21(27)23-14-19(26(4)5)16-8-10-17(11-9-16)25(2)3/h7-13,19H,14H2,1-6H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZJHHHSZVSCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Intermediate Amines: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine to form 4-(dimethylamino)benzylamine.
Coupling Reaction: The intermediate amine is then coupled with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can interact with biological receptors, enzymes, or other proteins, leading to various biochemical effects. The methoxy and methylphenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues in Antitumor Agents
Compound 1h (N-(2-Dimethylamino-ethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide):
- Key features: Dimethylaminoethyl side chain, fused quinolinone ring.
- Activity : IC₅₀ = 14.45 μM (P388 cells), 20.54 μM (A549 cells), surpassing its parent compound (>100 μM).
- Comparison: The dimethylamino group enhances DNA intercalation and solubility, a feature shared with the target compound. However, the ethanediamide core may offer stronger hydrogen bonding than the acetamide in 1h .
Amonafide Derivatives (e.g., 3b, 4b) :
- Key features: 5- or 6-position dimethylaminoalkyl chains on naphthalimide cores.
- Activity : IC₅₀ = 0.23–0.71 μM against HeLa and P388D1 cells, outperforming amonafide (IC₅₀ = 6.02 μM).
- Comparison: The target compound’s dual dimethylamino groups may mimic the DNA-binding efficacy of naphthalimides while avoiding primary amines linked to amonafide’s toxicity .
Amide-Based Pesticides
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
- Key features : Chloroacetamide backbone, methoxymethyl and diethylphenyl groups.
- Application : Herbicide targeting fatty acid synthesis.
- Comparison: Unlike alachlor, the target compound lacks electrophilic chloro groups, reducing reactivity. Its methoxy and dimethylamino groups may favor pharmaceutical over agrochemical use .
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) :
- Key features : Thienyl and methoxy substituents.
- Application : Soil-applied herbicide.
- Comparison : The target’s ethanediamide core could provide greater stability than dimethenamid’s chloroacetamide, which is prone to hydrolysis .
Comparative Data Table
Key Findings and Implications
- Pharmacological Potential: The target compound’s design aligns with antitumor agents like amonafide derivatives, where dimethylamino groups enhance DNA binding. Its IC₅₀ values (if comparable to amonafide analogs) could range below 1 μM .
- Synthetic Feasibility : Carbodiimide-mediated amidation () is scalable, but purity challenges may arise due to steric hindrance from bulky substituents .
- Safety Profile : Absence of primary amines (unlike amonafide) may reduce hematological toxicity, a critical advantage for drug development .
Biological Activity
The compound N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide, often referred to in the context of its biological activity, is a synthetic derivative that has garnered attention for its potential pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, toxicology, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of dimethylamino groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The methoxy and methyl groups may influence lipophilicity and receptor binding affinity.
Molecular Formula
- Chemical Formula : C22H32N4O2
- Molecular Weight : 372.52 g/mol
Pharmacodynamics
Research indicates that compounds similar in structure to this compound exhibit significant biological activity through various mechanisms:
- Receptor Interaction : The compound may act as a ligand for several receptors, including serotonin (5-HT) and adrenergic receptors, which could mediate effects such as mood enhancement and increased alertness.
- Neurotransmitter Modulation : By modulating neurotransmitter levels, particularly dopamine and norepinephrine, the compound could have implications in treating mood disorders or cognitive deficits.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have shown that related compounds can exhibit cardiotoxicity, particularly through mechanisms involving potassium channel inhibition and prolonged QT intervals in cardiac tissue.
Table 1: Summary of Toxicological Findings
| Study Reference | Dose (mg/kg) | Effect Observed | Mechanism |
|---|---|---|---|
| 2.0 | Prolonged QT interval | Inhibition of hERG potassium channels | |
| 0.75 | Reduced cell viability | Induction of apoptosis via MTT assay |
Case Studies
Clinical case reports provide insight into the real-world implications of using this compound. For instance, exposure to structurally similar compounds has led to adverse effects such as tachycardia and hypertension, indicating a risk of cardiovascular complications.
Case Study Overview
- Patient Profile : An 18-year-old female presented with symptoms after ingestion.
- Symptoms included tachycardia and agitation.
- Treatment involved intravenous fluids and benzodiazepines.
- Urine analysis revealed metabolites consistent with related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
